molecular formula C20H19ClN2O4 B6102780 (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone

Cat. No.: B6102780
M. Wt: 386.8 g/mol
InChI Key: FTBRNBZACZPJAC-UHFFFAOYSA-N
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Description

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazepine ring fused with a benzoxazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-8-6-19-22-16-4-2-13(11-18(16)27-19)20(24)23-7-9-26-17-5-3-15(21)10-14(17)12-23/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBRNBZACZPJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOC4=C(C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine and benzoxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and methoxyethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

Biologically, (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone is investigated for its potential as a pharmacophore. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine and benzoxazole derivatives, such as:

Uniqueness

What sets (7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone apart is its combined benzoxazepine and benzoxazole structure, which imparts unique chemical and biological properties

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